molecular formula C25H24ClN5O B11290646 {3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-chlorophenyl)methanone

{3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-chlorophenyl)methanone

Cat. No.: B11290646
M. Wt: 445.9 g/mol
InChI Key: BDCDCKKUNIRVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-chlorophenyl)methanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and two 4-methylbenzylamino groups attached to the triazole ring

Preparation Methods

The synthesis of {3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-chlorophenyl)methanone typically involves multistep synthetic routes. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the triazole ring is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 4-Methylbenzylamino Groups: The final step involves the nucleophilic substitution reaction where the triazole ring is reacted with 4-methylbenzylamine to introduce the amino groups.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

{3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

{3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-chlorophenyl)methanone can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat fungal infections.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, which also features a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring, used to treat serious fungal infections.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl and 4-methylbenzylamino groups, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C25H24ClN5O

Molecular Weight

445.9 g/mol

IUPAC Name

[3,5-bis[(4-methylphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C25H24ClN5O/c1-17-7-11-19(12-8-17)15-27-24-29-25(28-16-20-13-9-18(2)10-14-20)31(30-24)23(32)21-5-3-4-6-22(21)26/h3-14H,15-16H2,1-2H3,(H2,27,28,29,30)

InChI Key

BDCDCKKUNIRVRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.